molecular formula C10H8N2O4 B11462667 N-(7-nitro-1-benzofuran-5-yl)acetamide

N-(7-nitro-1-benzofuran-5-yl)acetamide

Cat. No.: B11462667
M. Wt: 220.18 g/mol
InChI Key: MQVMQVWJQMICKH-UHFFFAOYSA-N
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Description

N-(7-nitro-1-benzofuran-5-yl)acetamide: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The nitro group at the 7-position and the acetamide group at the 5-position of the benzofuran ring confer unique chemical and biological properties to this compound. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-nitro-1-benzofuran-5-yl)acetamide typically involves the nitration of a benzofuran precursor followed by acylation. One common method is as follows:

    Nitration: The benzofuran precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid

    Acylation: The nitrated benzofuran is then subjected to acylation using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(7-nitro-1-benzofuran-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The nitro group can be reduced to an amino group, which can then be conjugated to other biomolecules for labeling and detection .

Medicine: this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(7-nitro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison: N-(7-nitro-1-benzofuran-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups on the benzofuran ring. This combination imparts distinct chemical and biological properties compared to other benzofuran derivatives. For example, the nitro group enhances its antimicrobial activity, while the acetamide group improves its solubility and stability .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

N-(7-nitro-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C10H8N2O4/c1-6(13)11-8-4-7-2-3-16-10(7)9(5-8)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

MQVMQVWJQMICKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C2C(=C1)C=CO2)[N+](=O)[O-]

Origin of Product

United States

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